molecular formula C6H12As2 B14687910 Arsine, 1,2-ethynediylbis(dimethyl- CAS No. 34943-62-9

Arsine, 1,2-ethynediylbis(dimethyl-

Cat. No.: B14687910
CAS No.: 34943-62-9
M. Wt: 234.00 g/mol
InChI Key: KZFVERISEXZTRD-UHFFFAOYSA-N
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Description

"Arsine, 1,2-ethynediylbis(dimethyl-" is an organoarsenic compound featuring a central ethynediyl (C≡C) backbone bonded to two dimethylarsine groups. However, arsenic-containing compounds are inherently hazardous, as arsine (AsH₃) and its derivatives are classified as highly toxic (Appendix C of ) .

Properties

CAS No.

34943-62-9

Molecular Formula

C6H12As2

Molecular Weight

234.00 g/mol

IUPAC Name

2-dimethylarsanylethynyl(dimethyl)arsane

InChI

InChI=1S/C6H12As2/c1-7(2)5-6-8(3)4/h1-4H3

InChI Key

KZFVERISEXZTRD-UHFFFAOYSA-N

Canonical SMILES

C[As](C)C#C[As](C)C

Origin of Product

United States

Preparation Methods

The synthesis of Arsine, 1,2-ethynediylbis(dimethyl-) typically involves the reaction of dimethylarsine with acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of the starting materials and the final product .

Chemical Reactions Analysis

Arsine, 1,2-ethynediylbis(dimethyl-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arsine, 1,2-ethynediylbis(dimethyl-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Arsine, 1,2-ethynediylbis(dimethyl-) involves its interaction with cellular components, leading to the disruption of normal cellular functions. It can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins that contain reactive thiol groups .

Comparison with Similar Compounds

Silane, 1,2-ethynediylbis[ethynyldimethyl- (CAS 25284-25-7)

  • Molecular Formula : C₁₀H₁₄Si₂
  • Molecular Weight : 190.39 g/mol
  • Structure : Ethynediyl backbone with two dimethylsilyl groups.
  • Applications : Used in vapor deposition processes for silicon-based materials .
  • Toxicity : Silanes are generally less toxic than arsenic analogs but require careful handling due to flammability and reactivity .

Plumbane, 1,2-ethynediylbis[trimethyl- (CAS 17858-20-7)

  • Molecular Formula: Not explicitly provided, but inferred as C₈H₁₈Pb₂ based on structural analogy.
  • Structure : Ethynediyl backbone with two trimethylplumbyl groups.
  • Applications: Lead compounds are historically used in organometallic synthesis but are restricted due to environmental and health concerns .
  • Toxicity : Lead derivatives exhibit neurotoxic effects and bioaccumulation risks .

Chlorovinyldichloroarsine (Lewisite, CAS 541-25-3)

  • Molecular Formula : C₂H₂AsCl₃
  • Molecular Weight : 207.32 g/mol
  • Structure : Chlorovinyl group bonded to a dichloroarsine moiety.
  • Toxicity : Extremely toxic, causing vesicant effects and systemic arsenic poisoning .

Physicochemical Properties Comparison

Property Arsine, 1,2-ethynediylbis(dimethyl- (Inferred) Silane, 1,2-ethynediylbis[ethynyldimethyl- Plumbane, 1,2-ethynediylbis[trimethyl- Chlorovinyldichloroarsine (Lewisite)
Molecular Formula (Inferred) C₆H₁₂As₂ C₁₀H₁₄Si₂ C₈H₁₈Pb₂ C₂H₂AsCl₃
Molecular Weight ~265 g/mol (estimated) 190.39 g/mol ~530 g/mol (estimated) 207.32 g/mol
Toxicity High (arsenic-based) Moderate (flammable) High (lead-based) Extreme (vesicant, systemic toxin)
Stability Likely air-sensitive Stable under inert conditions Air-sensitive (decomposes) Stable but reacts with water
Applications Research (hypothetical) Vapor deposition precursors Limited (restricted) None (chemical weapon)

Key Findings and Implications

Toxicity Hierarchy : Arsenic and lead derivatives are significantly more hazardous than silane analogs, necessitating stringent safety protocols (e.g., Appendix C of ) .

Structural Influence on Reactivity : The ethynediyl backbone enhances π-bonding capacity, making these compounds useful in coordination chemistry. However, the central atom (As, Si, Pb) dictates electronic properties and stability .

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